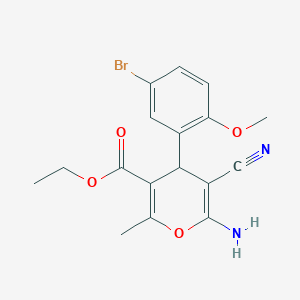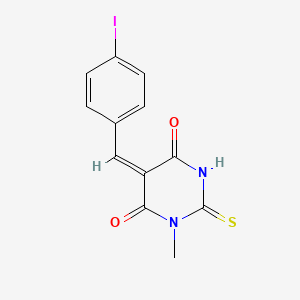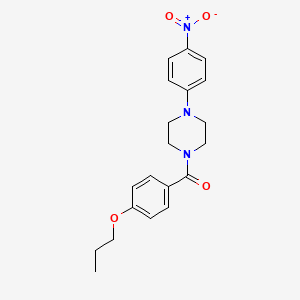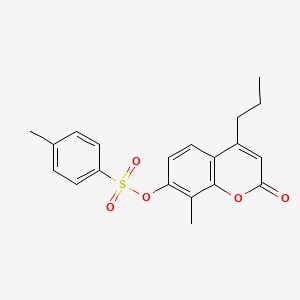
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AG1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first discovered in the late 1990s and has since been extensively studied for its potential applications in cancer research and therapy. In
Mechanism of Action
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a reversible inhibitor of EGFR tyrosine kinase activity. It binds to the ATP-binding site of EGFR and prevents the phosphorylation of downstream signaling molecules, such as AKT and ERK. This results in the inhibition of cell growth and proliferation. N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to be effective against various types of cancer cells, including breast, lung, and colon cancer cells.
Biochemical and Physiological Effects
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have significant biochemical and physiological effects in cancer cells. It inhibits the growth and proliferation of cancer cells by blocking the activity of EGFR. N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it is a reversible inhibitor and may not be as effective as irreversible inhibitors in some cases. Additionally, the potency of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide may vary depending on the type of cancer cell being studied.
Future Directions
There are several future directions for research on N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase activity. Another area of interest is the investigation of the potential use of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, the role of EGFR in cancer stem cells and the potential use of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in targeting these cells is an area of active research.
Synthesis Methods
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The general synthesis route involves the reaction of 4-ethoxybenzaldehyde with aniline to form N-(4-ethoxyphenyl)aniline. This intermediate is then reacted with chloroacetyl chloride and triethylamine to form N-(4-ethoxyphenyl)-N-(chloroacetyl)aniline. The final step involves the reaction of N-(4-ethoxyphenyl)-N-(chloroacetyl)aniline with N-allylglycine and phenylsulfonyl chloride to form N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Scientific Research Applications
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in cancer research and therapy. EGFR is a receptor tyrosine kinase that plays a critical role in the regulation of cell growth and differentiation. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer. N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting cell growth and proliferation.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-14-20-19(22)15-21(16-10-12-17(13-11-16)25-4-2)26(23,24)18-8-6-5-7-9-18/h3,5-13H,1,4,14-15H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBUIUXSJBJETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6196987 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-ethylglycinamide](/img/structure/B5146640.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5146673.png)

![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-propylpiperazine](/img/structure/B5146690.png)


![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146714.png)



![1,1'-[1,3-propanediylbis(oxy)]dinaphthalene](/img/structure/B5146728.png)

![3-(ethylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5146746.png)